4-Hexylthiazol-2-amine
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Overview
Description
4-Hexylthiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the hexyl group at the 4-position of the thiazole ring imparts unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hexylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The general procedure includes the condensation of α-bromoketones with thiourea under reflux conditions . For 2-amino-4-hexylthiazole, the specific reactants would be 1-bromohexan-2-one and thiourea, which are refluxed in ethanol to yield the desired product.
Industrial Production Methods: Industrial production of 2-amino-4-hexylthiazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hexylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products:
Scientific Research Applications
4-Hexylthiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-hexylthiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound can also modulate oxidative stress pathways, contributing to its antioxidant properties . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-4-ethylthiazole
- 2-Amino-4-phenylthiazole
Comparison: Compared to these similar compounds, 2-amino-4-hexylthiazole exhibits unique properties due to the presence of the hexyl group. This longer alkyl chain can influence the compound’s lipophilicity, solubility, and overall biological activity. For example, the hexyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological applications .
Properties
CAS No. |
90770-58-4 |
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Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
4-hexyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-2-3-4-5-6-8-7-12-9(10)11-8/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
WEIHTWYIJMCQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC(=N1)N |
Origin of Product |
United States |
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